molecular formula C7H2ClF2N B2736653 3-Chloro-4,5-difluorobenzonitrile CAS No. 103879-29-4

3-Chloro-4,5-difluorobenzonitrile

Cat. No.: B2736653
CAS No.: 103879-29-4
M. Wt: 173.55
InChI Key: YJCJTNTXRXNHER-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-difluorobenzonitrile can be synthesized using 3,4-dichlorobenzonitrile as a starting material. The process involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent. The reaction is typically carried out in the presence of a phase transfer catalyst, such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of solvents and catalysts that can be recycled, making the production cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4,5-difluorobenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-Chloro-4,5-difluorobenzonitrile exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, its mechanism involves interactions with specific molecular targets, leading to the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5-difluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it valuable in specialized synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4,5-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJTNTXRXNHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

reacting the 3,5-dichloro-4-fluorobenzonitrile or 3,5-dichloro-4-fluorobenzotrifluoride compound prepared in step (B) with an alkali metal fluoride to form the corresponding 3-chloro-4,5-difluorobenzonitrile or 3-chloro-4,5-difluorobenzotrifluoride compound.
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Synthesis routes and methods II

Procedure details

Preparation of 3,5-dichloro-4-fluorobenzonitrile. During a 10-hour period a solution of 216 parts of 4-fluoro-3,5-dinitrobenzonitrile (prepared as in step (a), above) in 1500 parts of carbon tetrachloride, is vaporized by passing through a tubular nickel reactor maintained at about 350° C. and the vapors passed through a second nickel tubular reactor, maintained at about 350° C., and mixed therein with a stream of chlorine at a molar ratio of Cl2 :4-fluoro-3,5-dinitrobenzonitrile of about 6.0. The exiting vapors are collected, condensed and the condensate treated with MgSO4. The desired product, 3,5-dichloro-4-fluorobenzonitrile is isolated by vacuum distillation.
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